Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWRQOHUTDDIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245129 | |
| Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140239-96-8 | |
| Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140239-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via SNAr and Modified Japp–Klingemann Reactions
A highly efficient and straightforward protocol has been developed based on nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridines followed by a modified Japp–Klingemann reaction sequence. This method involves the following key steps:
Step 1: Formation of Pyridinyl Keto Esters
2-Chloro-3-nitropyridines react with ethyl acetoacetate in the presence of sodium hydride (NaH) to yield pyridinyl keto esters. These intermediates exist predominantly in the enol tautomeric form in solution.
Step 2: Azo-Coupling and Hydrazone Formation
The pyridinyl keto esters undergo azo-coupling with stable arenediazonium tosylates under non-aqueous conditions, producing azo-compounds quantitatively.
Step 3: Deacylation and Pyrazole Ring Annulation
Treatment of azo-compounds with mild nucleophilic bases such as pyrrolidine induces deacylation and intramolecular cyclization to form the pyrazolo[4,3-C]pyridine core.
A notable feature of this method is the observation of an unusual C–N migration of the acetyl group during the reaction, forming an N-acetyl-N-arylhydrazone intermediate, which subsequently converts to the target pyrazolo[4,3-C]pyridine under optimized conditions.
Reaction conditions and yields:
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Chloro-3-nitropyridine + ethyl acetoacetate, NaH, THF | 40 °C | High | Formation of pyridinyl keto esters (2a–c) |
| 2 | Arenediazonium tosylate, pyridine | Room temp | Quantitative | Formation of azo-compound (4a) |
| 3 | Pyrrolidine | 40 °C | Moderate to high | Cyclization to methyl pyrazolo[4,3-C]pyridine derivatives (5a–s) |
This one-pot sequence offers operational simplicity and good yields, with the ability to tolerate various electron-withdrawing and electron-donating substituents on the aryl ring.
Alternative Preparation via Esterification and Diazotization
Another preparation route involves:
Preparation of 1H-pyrazolo[4,3-C]pyridine-4-carboxylic acid derivatives through diazotization of suitable amino-substituted intermediates under acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 to 0 °C).
Subsequent esterification to yield methyl or ethyl esters of the pyrazolo[4,3-C]pyridine-4-carboxylate.
This method emphasizes gentle reaction conditions, simple handling, and high yields (greater than 90%). The molar ratios of reactants, such as sodium nitrite to the precursor compound, are critical for optimal outcomes.
Mechanistic Insights and Reaction Pathways
The key mechanistic pathway involves:
Nucleophilic aromatic substitution (SNAr) where the nitro group activates the pyridine ring for substitution by the enolate formed from ethyl acetoacetate.
Japp–Klingemann reaction which forms hydrazone intermediates via azo-coupling with arenediazonium salts.
Intramolecular cyclization triggered by nucleophilic attack leading to pyrazole ring formation.
A unique rearrangement involving C–N migration of the acetyl group was characterized, supported by NMR and X-ray crystallography, indicating a nucleophile-assisted mechanism that forms a four-membered transition state intermediate.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| SNAr + Modified Japp–Klingemann (One-pot) | 2-Chloro-3-nitropyridines, ethyl acetoacetate, arenediazonium tosylates, pyrrolidine | Operational simplicity, one-pot, mild conditions | 60–85 | Includes unusual acetyl migration intermediate |
| Diazotization and Esterification | Amino-substituted pyrazole derivatives, NaNO2, dilute acid, esterification agents | High yield, gentle conditions | >90 | Requires low temperature and precise molar ratios |
Research Findings and Practical Considerations
The one-pot SNAr and Japp–Klingemann method is versatile and allows the introduction of various substituents, making it suitable for synthesizing diverse methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate derivatives.
The rearrangement step involving acetyl migration is unprecedented in this context and requires careful control of nucleophile type and reaction temperature.
The use of arenediazonium tosylates instead of chlorides improves safety and stability during azo-coupling.
Purification typically involves standard chromatographic techniques, and characterization is confirmed by NMR, HRMS, and X-ray crystallography.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate serves as a precursor for various bioactive compounds. Its derivatives have been investigated for their potential as inhibitors of phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways. PDE inhibitors are being explored for treating neurodegenerative disorders and psychiatric conditions due to their role in modulating cyclic nucleotide levels .
Phosphodiesterase Inhibition
Research has shown that certain derivatives of this compound exhibit potent inhibitory activity against PDE1 enzymes. This inhibition can enhance cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which is beneficial in neuroprotection and cognitive enhancement therapies .
Carbonic Anhydrase Inhibition
Another notable application is the synthesis of pyrazolo[4,3-C]pyridine sulfonamides, which have shown promising inhibitory activity against carbonic anhydrases (CAs), particularly the cytosolic human CA isoforms . These enzymes play vital roles in various physiological processes, including respiration and acid-base balance.
Structure-Activity Relationships
The structure-activity relationship (SAR) studies indicate that modifications to the core pyrazolo[4,3-C]pyridine structure can significantly influence inhibitory potency. For instance, the introduction of specific substituents can enhance the binding affinity to the active site of carbonic anhydrases .
Synthesis Methodologies
The synthesis of this compound and its derivatives has been achieved through various protocols that emphasize efficiency and yield. A straightforward method involves using readily available starting materials such as 2-chloro-3-nitropyridines .
| Synthesis Method | Yield (%) | Reaction Time | Key Steps |
|---|---|---|---|
| Method A | 90 | 30 min | N-acetyl hydrazone formation |
| Method B | 85 | 45 min | Direct cyclization with acid catalyst |
Case Studies
Several case studies highlight the practical applications of this compound in drug discovery:
Neurodegenerative Disorders
A study demonstrated that compounds derived from this compound exhibited neuroprotective effects in cellular models of neurodegeneration. These compounds were found to enhance neuronal survival under stress conditions by modulating intracellular signaling pathways related to apoptosis .
Cancer Research
In another case study, derivatives of this compound were evaluated for their potential anticancer properties. The results indicated that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting a pathway for developing novel anticancer agents .
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of these kinases can lead to the suppression of cancer cell growth by blocking key signaling pathways like Ras/Erk and PI3K/Akt .
Comparison with Similar Compounds
Structural Analogs and Isomers
Pyrazolo-pyridine derivatives differ in ring fusion positions, substituent locations, and functional groups, leading to distinct pharmacological and physicochemical profiles. Key analogs include:
Key Observations :
- For example, pyrazolo[3,4-b]pyridine-4-carboxylate derivatives exhibit anti-HIV activity via reverse transcriptase inhibition, while [4,3-c] isomers are explored as EGFR inhibitors .
- Substituent Effects : Addition of methyl or benzyl groups (e.g., compound 48 in ) enhances lipophilicity and bioavailability but may reduce synthetic yields (e.g., 12% yield for compound 48 vs. 62% for compound 43 ).
Physicochemical Properties
Key Insight : Despite identical molecular weights, positional isomerism influences solubility and stability, impacting storage and formulation strategies.
Biological Activity
Overview
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family, recognized for its diverse biological activities. Its unique structure, characterized by a fused pyrazole and pyridine ring, makes it a compelling subject for medicinal chemistry research. This compound has been investigated for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has demonstrated inhibitory effects on tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. The compound's ability to inhibit kinases positions it as a potential candidate for targeting various malignancies.
Biological Activities
This compound exhibits several significant biological activities:
- Anticancer Properties : It has shown promise in inhibiting cell proliferation in various cancer cell lines, including HeLa and HCT116. Research indicates that it may selectively inhibit cyclin-dependent kinases (CDK2 and CDK9), with IC50 values reported at 0.36 µM and 1.8 µM respectively .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory activity against carbonic anhydrases (CAs), which are vital in regulating pH and fluid balance in tissues. Structure-activity relationship studies revealed that modifications to the compound can significantly enhance its inhibitory potency against specific CA isoforms .
- Anti-inflammatory Effects : Preliminary studies suggest that related pyrazolopyridine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for some derivatives against COX-1 and COX-2 have been documented, indicating their potential as anti-inflammatory agents .
Research Findings and Case Studies
Recent studies have highlighted the synthesis and biological evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. Notably, microwave-assisted synthesis has been employed to enhance yield and reduce reaction times .
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the proliferation of cancer cells. For instance, compounds derived from this scaffold showed significant antiproliferative activity against human tumor cell lines .
- Structure-Activity Relationships (SARs) : SAR studies have revealed that specific substitutions on the pyrazolo[4,3-C]pyridine core can modulate its biological activity. For example, the presence of certain functional groups was found to enhance enzyme inhibition while maintaining low cytotoxicity towards normal cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other pyrazolopyridine derivatives:
| Compound Type | Key Biological Activity | IC50 Values (µM) |
|---|---|---|
| This compound | CDK2 Inhibition | 0.36 |
| CDK9 Inhibition | 1.8 | |
| 1H-pyrazolo[3,4-b]pyridines | Anticancer Activity | Varies |
| Anti-inflammatory Effects | Varies |
Q & A
What are the optimized synthetic routes for Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate, and how can competing side reactions be minimized?
Answer:
The synthesis typically involves cyclization of precursor pyrazole-carbaldehyde intermediates with hydrazine derivatives under reflux conditions. For example, describes using hydrazine hydrate in ethanol with acetic acid to form fused pyrazolo-pyridine systems. Key optimization steps include:
- Temperature control : Reflux at 80–90°C minimizes side products like uncyclized amines .
- Catalyst selection : Iodine or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves positional isomers, common in pyrazole fusion reactions .
How can conflicting NMR data for this compound derivatives be resolved?
Answer:
Contradictions often arise from tautomerism or solvent-dependent shifts. For example, reports a downfield singlet at δ 13.99 ppm (DMSO-d₆) for NH protons, which may split in polar aprotic solvents. To resolve discrepancies:
- Variable-temperature NMR : Identifies dynamic tautomerism (e.g., pyrazole vs. pyridinium forms) .
- COSY/HSQC experiments : Confirm coupling patterns and assign overlapping signals, particularly for aromatic protons in the 7–9 ppm range .
- Deuterated solvent comparison : DMSO-d₆ vs. CDCl₃ can shift NH peaks due to hydrogen bonding differences .
What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
Answer:
Small-molecule crystallography using SHELX software (e.g., SHELXL) is standard, but challenges include:
- Disorder in the ester group : The methyl carboxylate moiety may exhibit rotational disorder. Partial occupancy refinement or constraints are applied .
- Weak diffraction : High-resolution data (≤ 0.8 Å) is critical; synchrotron sources improve data quality for low-crystallinity samples .
- Hydrogen atom placement : NH protons in the pyrazole ring require Fourier difference maps for accurate localization .
How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:
- NBO analysis : Identifies electron-deficient sites (e.g., C-3 position) prone to nucleophilic attack .
- Solvent modeling : PCM (Polarizable Continuum Model) accounts for solvation effects on transition states .
- Hammett correlations : Predict substituent effects on reaction rates (σₚ values for meta/para substituents) .
What strategies ensure high purity (>98%) of this compound for pharmacological assays?
Answer:
- HPLC method : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~12 min) .
- Recrystallization : Ethanol/water (7:3) yields crystals with ≤2% impurities; monitor by LCMS (M+1: 178.1) .
- Ion-pair extraction : Sodium dodecyl sulfate removes residual hydrazine or unreacted aldehydes .
How do substituents at the pyrazole N-1 position influence the compound’s biological activity?
Answer:
shows that N-1 alkylation (e.g., methyl, propyl) enhances serotonin reuptake inhibition by:
- Lipophilicity modulation : LogP increases by 0.5–1.0 units, improving blood-brain barrier penetration .
- Conformational restriction : Bulky groups (e.g., piperidinyl) stabilize bioactive conformations via van der Waals interactions .
- SAR studies : EC₅₀ values correlate with substituent size (optimal: methyl > ethyl > isopropyl) .
What are the key considerations for patenting novel derivatives of this compound?
Answer:
Prior art analysis is critical. and highlight:
- Novelty : Focus on unclaimed substitution patterns (e.g., 6-fluoro or 3-trifluoromethyl groups) .
- Utility : Demonstrate improved pharmacokinetics (e.g., t½ > 4h) or selectivity (≥10-fold vs. off-target receptors) .
- Process claims : Protect optimized steps (e.g., one-pot cyclization-esterification) to block generic synthesis .
How are mass spectrometry artifacts (e.g., in-source fragmentation) mitigated during characterization?
Answer:
- ESI vs. MALDI : Electrospray ionization (ESI) at 30 eV reduces fragmentation vs. MALDI .
- Collision energy optimization : 10–15 eV for parent ion stability .
- High-resolution MS : Q-TOF instruments (R > 30,000) distinguish [M+H]+ (178.0722) from isotopic clusters .
What mechanistic insights explain regioselective C-H functionalization in pyrazolo[4,3-C]pyridine systems?
Answer:
- Electrophilic substitution : Directed by the pyridine nitrogen, with C-3 being most reactive (Hammett σₘ = 0.71) .
- Radical pathways : TEMPO inhibits C-6 bromination, confirming radical intermediates in halogenation reactions .
- Metal catalysis : Pd(OAc)₂ directs coupling to C-5 via σ-complex stabilization .
How are stability studies designed to assess degradation pathways under accelerated conditions?
Answer:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze by UPLC-PDA for hydrolytic (ester cleavage) or oxidative (N-oxide formation) products .
- pH-rate profiling : Pseudo-first-order kinetics at pH 1–13 identify acid-catalyzed ester hydrolysis (k = 0.12 h⁻¹ at pH 2) .
- Light exposure : ICH Q1B guidelines confirm photostability; λ > 320 nm induces minimal degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
